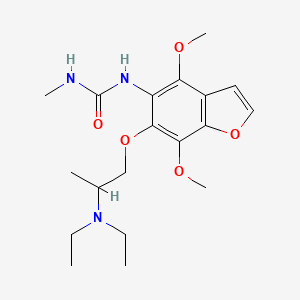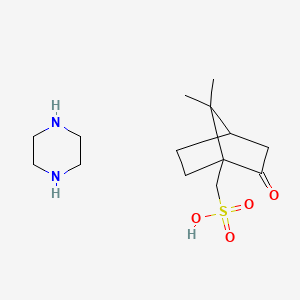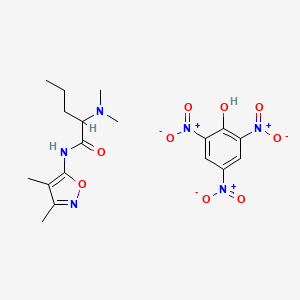
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The picrate salt form of this compound suggests it may have applications in energetic materials or as a reagent in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylamino Group: This step may involve nucleophilic substitution reactions.
Formation of the Valeramide Moiety: This can be done through amide bond formation using reagents like carbodiimides.
Picrate Salt Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Scalability: Ensuring the process is scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development due to its isoxazole structure.
Industry: Use in the production of energetic materials or as a stabilizer.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate would involve its interaction with molecular targets such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The dimethylamino group may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)acetamide
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)propionamide
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide
Uniqueness
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is unique due to its specific valeramide moiety and picrate salt form, which may confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
93997-95-6 |
|---|---|
Molekularformel |
C18H24N6O9 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)pentanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H21N3O2.C6H3N3O7/c1-6-7-10(15(4)5)11(16)13-12-8(2)9(3)14-17-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,6-7H2,1-5H3,(H,13,16);1-2,10H |
InChI-Schlüssel |
GVANEHMUGAUYQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)NC1=C(C(=NO1)C)C)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


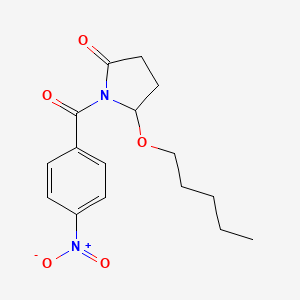

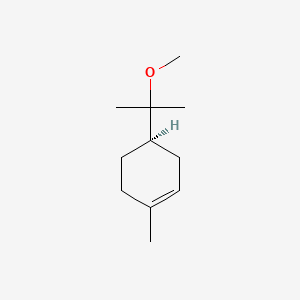

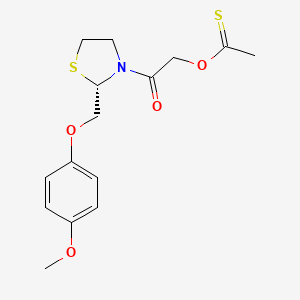
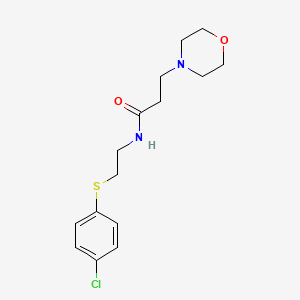
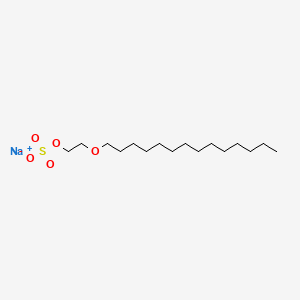

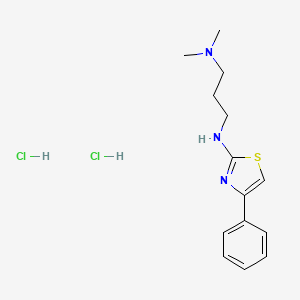
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
